2-chloro-4-fluoro-N-(4-methoxyphenyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-(4-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H11ClFNO2. This compound is part of the benzamide family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material science. The presence of chloro, fluoro, and methoxy groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(4-methoxyphenyl)benzamide typically involves the condensation of 2-chloro-4-fluorobenzoic acid with 4-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted benzamides, biaryl compounds, and various oxidized or reduced derivatives.
Scientific Research Applications
2-chloro-4-fluoro-N-(4-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of electron-withdrawing groups like chloro and fluoro enhances its binding affinity and specificity . Additionally, the methoxy group can participate in hydrogen bonding, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: Similar structure but with different substituents, leading to varied chemical and biological properties.
2-fluoro-N-(4-methoxyphenyl)benzamide: Lacks the chloro group, which affects its reactivity and applications.
4-chloro-N-(4-methoxyphenyl)benzamide: Lacks the fluoro group, resulting in different chemical behavior and uses.
Uniqueness
2-chloro-4-fluoro-N-(4-methoxyphenyl)benzamide is unique due to the combination of chloro, fluoro, and methoxy groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, offering a balance of reactivity and stability.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c1-19-11-5-3-10(4-6-11)17-14(18)12-7-2-9(16)8-13(12)15/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYGCIXUYSWUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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